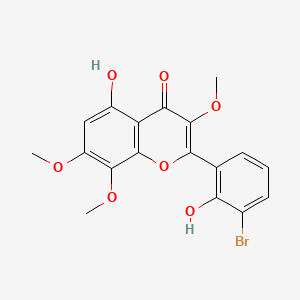
4H-1-Benzopyran-4-one, 2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy- is a natural product found in Acanthostigmella with data available.
Scientific Research Applications
Structural Analysis and Synthesis :
- The compound, a flavonoid isolated from traditional Chinese medicine, has a unique molecular conformation stabilized by intramolecular hydrogen bonds (Geng et al., 2011).
- Research has explored the synthesis of similar compounds and their antimicrobial screening, although they did not show significant activity (Mulwad & Hegde, 2009).
Pharmacological Properties :
- Certain derivatives of this compound have been found to be potent antiestrogens, showing receptor affinity and anti-estrogenic activities in studies (Saeed et al., 1990).
Chemical Transformations and Applications :
- Studies have detailed the chemical transformations of related compounds, yielding products with potential pharmacological applications (Majumdar et al., 1993).
- Research into the synthesis of high specific activity compounds like warfarin derivatives shows the compound's utility in creating medically relevant substances (Cook et al., 1979).
Natural Occurrence and Extraction :
- Some derivatives are isolated from natural sources like Uvaria rufas, contributing to the understanding of natural product chemistry (Chantrapromma et al., 1989).
Biochemical Studies and Enzymatic Reactions :
- Studies have focused on the enzymatic degradation of flavonoids like quercetin, which are structurally related, to understand their metabolic pathways and potential health impacts (Miller & Schreier, 1985).
Molecular Studies and Potential Medical Applications :
- Investigation into the synthesis and bioactivity of compounds with structural similarities has been conducted to assess their cytotoxicity and potential as carbonic anhydrase inhibitors, relevant in cancer research (Gul et al., 2016).
properties
CAS RN |
399509-71-8 |
|---|---|
Molecular Formula |
C18H15BrO7 |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H15BrO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 |
InChI Key |
PRRZKYZEPCKTFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Br)O)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Br)O)OC)OC |
synonyms |
CJ-19,784 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



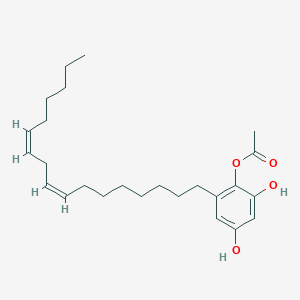
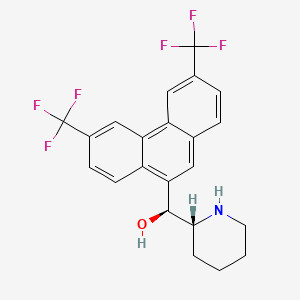

![(2'R,3R)-4',6,6'-Trihydroxy-2'-(4-hydroxyphenyl)-4-[(1E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-3,3'-spirobi[2,3-dihydrobenzofuran]-2-one](/img/structure/B1250328.png)
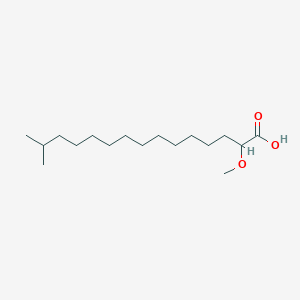



![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)

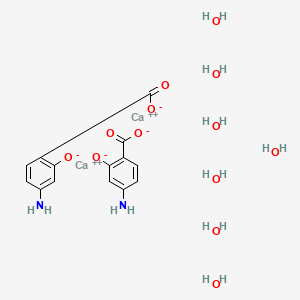
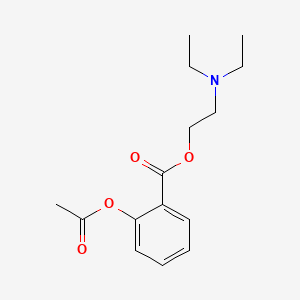
![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)